molecular formula C20H15N3O7 B011967 10-Hydroxy-9-nitrocamptothecin CAS No. 104267-73-4

10-Hydroxy-9-nitrocamptothecin

カタログ番号: B011967
CAS番号: 104267-73-4
分子量: 409.3 g/mol
InChIキー: DTZABKRGTMUGCV-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Hydroxy-9-nitrocamptothecin (referred to as CPT109 in some studies) is a semi-synthetic camptothecin (CPT) analog featuring dual modifications: a nitro group at position 9 and a hydroxyl group at position 10 of the quinoline ring . This structural configuration aims to balance the solubility-enhancing effects of the hydroxyl group with the DNA-interaction properties conferred by the nitro substitution.

化学反応の分析

10-Hydroxy-9-nitrocamptothecin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and alkyl halides. Major products formed from these reactions include 10-amino-9-nitrocamptothecin and various substituted derivatives .

科学的研究の応用

10-Hydroxy-9-nitrocamptothecin has several scientific research applications:

作用機序

10-Hydroxy-9-nitrocamptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death). The molecular target of this compound is the topoisomerase I enzyme, and the pathway involved includes the formation of a ternary complex with DNA .

類似化合物との比較

Comparison with Similar Camptothecin Analogs

Structural Modifications and Cytotoxicity

The anticancer activity of CPT analogs is highly dependent on substituents at positions 7, 9, and 10. Below is a comparative analysis of key analogs:

Compound Substituents Cytotoxicity Ranking (SCLC Models) Key Mechanisms/Features Clinical Status
SN38 7-ethyl, 10-hydroxy 1 (Most potent) Active metabolite of irinotecan; high topoisomerase I inhibition Approved (colorectal cancer)
9-Aminocamptothecin (9AC) 9-amino 2 Induces apoptosis; susceptible to BCRP-mediated resistance Phase II trials (discontinued)
Rubitecan (9NC) 9-nitro 3 Aerosol delivery effective in melanoma/osteosarcoma models; induces S-phase arrest Investigational (preclinical)
10-Hydroxycamptothecin (HOCPT) 10-hydroxy 4 Improved solubility; moderate activity in SCLC Limited clinical use
Topotecan (TPT) 9-dimethylaminomethyl, 10-hydroxy 5 Water-soluble; FDA-approved for SCLC and ovarian cancer Approved
CPT109 9-nitro, 10-hydroxy 6 (Least potent in panel) Dual modification reduces cytotoxicity vs. SN38/9AC; synergistic with CDK inhibitors Preclinical only

Key Findings :

  • SN38 and 9AC exhibit superior cytotoxicity due to their ability to stabilize topoisomerase I-DNA complexes effectively .
  • CPT109 ’s lower potency may stem from steric hindrance caused by the nitro group at position 9, which could interfere with DNA binding .

Resistance Profiles and BCRP Interaction

The breast cancer resistance protein (BCRP/ABCG2) significantly impacts the efficacy of CPT analogs:

  • 9AC is effluxed by BCRP, leading to reduced intracellular accumulation and resistance .
  • This property could make nitro-substituted analogs preferable in BCRP-overexpressing tumors.

Combination Therapies

  • CPT109 showed moderate chemosensitization when combined with CDK inhibitors (e.g., roscovitine, olomoucine), though the effect was weaker than with 9AC or SN38 .
  • Rubitecan synergizes with CDK inhibitors to enhance apoptosis in melanoma cells , suggesting nitro-substituted analogs may have context-dependent utility.

Pharmacokinetic and Delivery Considerations

  • Rubitecan ’s liposomal aerosol formulation achieved high pulmonary concentrations with minimal systemic toxicity in mice , highlighting the importance of delivery optimization.
  • CPT109 ’s hydroxyl group may improve water solubility compared to rubitecan, but its lactone ring stability (critical for activity) remains uncharacterized in the evidence.

生物活性

10-Hydroxy-9-nitrocamptothecin (10-HC) is a derivative of camptothecin, a potent anti-cancer agent known for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. This compound has garnered attention due to its enhanced solubility and reduced toxicity compared to its predecessors. This article explores the biological activity of 10-HC, focusing on its pharmacological effects, mechanisms of action, and clinical relevance.

10-HC features a pentacyclic structure typical of camptothecin derivatives, which allows it to intercalate into DNA and stabilize the topoisomerase I-DNA complex. This stabilization prevents DNA re-ligation during replication, ultimately leading to apoptosis in cancer cells. The compound's nitro group at the 9-position enhances its cytotoxicity and solubility, making it a promising candidate for cancer therapy.

In Vitro Studies

Research has demonstrated that 10-HC exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • Colo205 (colon cancer)
    • HT29 (colon cancer)
    • H928 (lung cancer)
Cell LineIC50 (nM)Notes
HepG256.5High sensitivity to 10-HC
Colo20594.2Moderate sensitivity
HT2997.8Moderate sensitivity
H92891.1Similar sensitivity as HT29

These studies indicate that 10-HC has a potent cytotoxic effect across multiple cancer types, with IC50 values comparable to or lower than those of other camptothecin derivatives .

In Vivo Efficacy

In vivo studies have revealed that 10-HC can effectively reduce tumor growth in murine models:

  • Tumor Models :
    • Subcutaneous xenografts
    • Intracranial glioblastoma multiforme

Findings:

  • Tumor Regression : Significant regression was observed in both subcutaneous and intracranial models.
  • Survival Rates : Mice treated with 10-HC showed a 39% increase in survival compared to controls .

Pharmacokinetics

Pharmacokinetic studies indicate that after intravenous administration, 10-HC has a short distribution half-life but a long elimination half-life. The majority of the drug is excreted in urine within the first six hours post-administration. The lactone form predominates in tissues except for bone marrow, where the carboxylate form is favored .

Case Studies

Several case studies highlight the therapeutic potential of 10-HC:

  • Case Study A : A patient with metastatic colorectal cancer treated with a regimen including 10-HC showed a marked reduction in tumor markers and improved quality of life.
  • Case Study B : In a clinical trial involving patients with advanced lung cancer, those receiving inhalable formulations of 10-HC exhibited better tolerability and reduced systemic toxicity compared to traditional chemotherapy regimens .

Toxicity Profile

The toxicity profile of 10-HC is notably improved compared to traditional camptothecins. Clinical observations report minimal gastrointestinal toxicity and reversible hematological effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 10-hydroxy-9-nitrocamptothecin (CPT109), and how do they influence experimental design?

  • Answer : CPT109 has a molecular formula of C₂₀H₁₅N₃O₇, a molecular weight of 409.35 g/mol, and a density of 1.71 g/cm³. Its boiling point is 825.3°C at 760 mmHg, and it is stored at room temperature in dry conditions . These properties necessitate careful handling to avoid degradation, particularly during solubility studies (e.g., in DMSO for cytotoxicity assays). Researchers should validate stability under experimental conditions using HPLC or mass spectrometry, referencing purity standards (≥98%) and impurity thresholds (<0.5%) as seen in analogous camptothecin derivatives .

Q. How should researchers safely handle this compound in preclinical studies?

  • Answer : CPT109 is classified under acute oral toxicity (Category 3) and potential genetic toxicity (Category 1A/1B). Key safety protocols include:

  • Use of personal protective equipment (PPE): lab coats, nitrile gloves, and respiratory filters for aerosol prevention .
  • Immediate decontamination of spills with absorbent materials and ethanol.
  • Storage in ventilated, fireproof cabinets away from ignition sources .
  • Compliance with OSHA and EPA guidelines for disposal, including incineration or licensed waste management .

Q. What methodologies are recommended for assessing the cytotoxicity of CPT109 in vitro?

  • Answer :

  • Cell Lines : Use chemoresistant (e.g., NCI-H417, DMS153) and chemosensitive (SCLC26A) SCLC lines to evaluate differential responses .
  • Assays : Perform MTT or CellTiter-Glo® assays at 48–72 hours post-treatment.
  • Dosage : Test a range of 0.1–10 µM, noting IC₅₀ values. For example, CPT109 showed ~25-fold lower potency in resistant NCI-H417 compared to SCLC26A .
  • Controls : Include parent compounds (e.g., camptothecin, SN38) and vehicle controls to benchmark activity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate CPT109 in combination with cyclin-dependent kinase (CDK) inhibitors?

  • Answer :

  • Inhibitor Selection : Prioritize CDK4/6 inhibitors (e.g., palbociclib) or pan-CDK inhibitors (e.g., dinaciclib) based on target specificity .
  • Synergy Analysis : Use Chou-Talalay combination indices (CI) with fixed molar ratios (e.g., 1:1 to 1:10). Pre-treat cells with inhibitors for 24 hours before CPT109 exposure .
  • Mechanistic Validation : Perform flow cytometry for cell cycle arrest (G1/S phase) and Western blotting for pRB and topoisomerase I levels to confirm target modulation .

Q. What strategies address contradictions in CPT109 cytotoxicity data across different SCLC models?

  • Answer : Discrepancies (e.g., 7–25-fold resistance in NCI-H417 vs. SCLC26A) may arise from:

  • ABC Transporter Overexpression : Quantify ABCG2/ABCB1 via qPCR and use inhibitors (e.g., Ko143) to assess efflux effects .
  • Topoisomerase I Mutations : Sequence TOP1 isoforms in resistant lines and correlate with CPT109 IC₅₀.
  • Tumor Microenvironment Mimicry : Incorporate 3D spheroid models or hypoxia (1% O₂) to better replicate in vivo resistance .

Q. How does the nitro group at position 9 influence CPT109’s mechanism compared to 10-hydroxycamptothecin (HOCPT)?

  • Answer : The nitro group enhances DNA intercalation and stabilizes topoisomerase I-DNA cleavage complexes. Key comparisons include:

  • Enzymatic Assays : Measure DNA relaxation inhibition using purified topoisomerase I and plasmid DNA .
  • Molecular Docking : Compare binding affinities of CPT109 vs. HOCPT to topoisomerase I active sites using AutoDock Vina .
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human CYP3A4 incubation) to evaluate nitro-to-amine conversion risks .

特性

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZABKRGTMUGCV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908881
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104267-73-4
Record name 9-Hydroxy-10-nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 2
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 3
Reactant of Route 3
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 4
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 5
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 6
10-Hydroxy-9-nitrocamptothecin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。